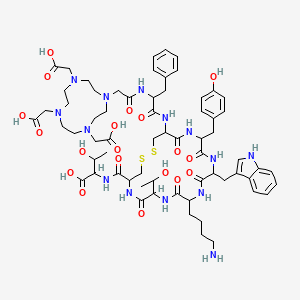

DOTATATE acetate

Descripción

Propiedades

Número CAS |

177943-89-4 |

|---|---|

Fórmula molecular |

C73H106N14O27S2 |

Peso molecular |

1675.8 g/mol |

Nombre IUPAC |

acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1 |

Clave InChI |

YHGBTEQKXYHHPW-TWDDAPNHSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Secuencia |

4,7,10-Tricarboxymethyl-1,4,7,10-tetraaza-cyclododecan-1-yl-acetyl-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (disulfide bond) |

Almacenamiento |

−20°C |

Sinónimos |

DOTATATE; DOTA-(Tyr³,Thr⁸)-Octreotide; DOTA-[Tyr3] Octreotide Acid (Octreotate) |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DOTATATE Acetate in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of action of DOTATATE acetate, particularly when labeled with Lutetium-177 (¹⁷⁷Lu), in the context of neuroendocrine tumors (NETs). This document provides a comprehensive overview of its molecular targeting, cellular fate, and the subsequent induction of tumor cell death, supported by quantitative data from clinical studies and detailed experimental methodologies.

Molecular Targeting: The Somatostatin (B550006) Receptor Sublico 2

The therapeutic efficacy of ¹⁷⁷Lu-DOTATATE is predicated on the targeted delivery of radiation to tumor cells. This is achieved by exploiting the overexpression of somatostatin receptors (SSTRs) on the surface of many neuroendocrine tumor cells.[1][2] DOTATATE, a synthetic analog of the natural hormone somatostatin, exhibits a high binding affinity for SSTRs, most notably the subtype 2 receptor (SSTR2).[3][4] This specificity ensures that the radiopharmaceutical preferentially accumulates in tumor tissues, minimizing off-target radiation exposure to healthy cells.[1]

The interaction between DOTATATE and SSTR2 is a critical initiating event. Upon binding, the ligand-receptor complex triggers a cascade of intracellular events, beginning with its internalization.

Cellular Internalization and Radionuclide Sequestration

Following the binding of ¹⁷⁷Lu-DOTATATE to SSTR2 on the cancer cell surface, the entire complex is actively transported into the cell via a process called receptor-mediated endocytosis.[3][5] This internalization is a crucial step, as it brings the radioactive payload, ¹⁷⁷Lu, in close proximity to the cell's nucleus and other vital organelles.[2] The internalized ¹⁷⁷Lu-DOTATATE is retained within the cell, leading to a cumulative radiation dose delivered directly to the tumor.[5]

The efficiency of internalization is a key determinant of the therapeutic response and can be quantified using in vitro assays, which are predictive of the eventual therapeutic efficacy and safety of the radiopharmaceutical.[6]

Induction of Cell Death via DNA Damage

The therapeutic effect of ¹⁷⁷Lu-DOTATATE is primarily mediated by the beta-minus (β⁻) particles emitted by the radioactive decay of Lutetium-177.[3] These high-energy electrons travel a short distance within the tissue, depositing their energy and causing cellular damage. The primary mechanism of cell killing is the induction of single- and double-strand breaks in the DNA of the tumor cells.[7] This extensive DNA damage overwhelms the cell's repair mechanisms, ultimately leading to programmed cell death, or apoptosis.[7][8]

The continuous, low-dose-rate radiation from the internalized ¹⁷⁷Lu provides a sustained assault on the tumor cell's genome, a characteristic that distinguishes it from external beam radiation therapy.[8]

Signaling Pathways and Anti-proliferative Effects

Beyond the direct cytotoxic effects of radiation, the binding of DOTATATE to SSTR2 can also modulate intracellular signaling pathways that regulate cell growth and proliferation. Activation of SSTRs can inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This can, in turn, influence downstream pathways such as the PI3K/AKT and MAPK signaling cascades, which are often dysregulated in cancer.[9][10] The activation of SSTR2 can also stimulate protein tyrosine phosphatases, which play a role in cell cycle arrest.[9][10] These anti-proliferative effects contribute to the overall therapeutic benefit of DOTATATE-based therapies.

Quantitative Clinical Efficacy of ¹⁷⁷Lu-DOTATATE

The clinical utility of ¹⁷⁷Lu-DOTATATE has been demonstrated in several key clinical trials, most notably the NETTER-1 trial for midgut neuroendocrine tumors.[1] The quantitative outcomes from various studies are summarized below.

| Clinical Endpoint | NETTER-1 Trial (Midgut NETs)[1] | Systematic Review & Meta-Analysis (NETs)[11] | Joint Analysis of Phase II Trials (Functioning NETs)[12][13] | Systematic Review & Meta-Analysis (Pulmonary NETs)[14] | Bicenter Study (Lung NETs)[15] |

| Progression-Free Survival (PFS) | Median PFS not reached vs. 8.5 months for control | - | Median PFS of 33.0 months | Pooled PFS of 21.59 months | Median PFS of 23 months |

| Overall Survival (OS) | Improved vs. control (HR=0.52) | - | 2-year OS of 87.8% | Pooled OS of 48.78 months | Median OS of 59 months |

| Objective Response Rate (ORR) | 13% vs. 4% for control | - | 33.8% (Complete + Partial Response) | - | 20% (Partial Response by RECIST) |

| Disease Control Rate (DCR) | - | 79.14% (RECIST) | 95.3% (CR+PR+SD) | 77% | 88% (PR+SD by RECIST) |

Note: Response criteria (e.g., RECIST, SWOG) can vary between studies, impacting direct comparisons.[11]

Experimental Protocols

Detailed methodologies are essential for the preclinical evaluation of radiopharmaceuticals like ¹⁷⁷Lu-DOTATATE. Below are outlines for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DOTATATE for its target receptor, SSTR2.

-

Membrane Preparation: Neuroendocrine tumor cells overexpressing SSTR2 are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[16]

-

Incubation: A fixed concentration of radiolabeled DOTATATE (e.g., with ¹²⁵I or a non-therapeutic radionuclide) is incubated with the cell membrane preparations in the presence of increasing concentrations of non-radiolabeled ("cold") this compound.[16]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[16]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory concentration 50 (IC50) is determined. The IC50 is then used to calculate the binding affinity (Ki).[16]

Internalization Assay

This assay quantifies the amount of radiolabeled compound that is taken up by the cells.

-

Cell Culture: SSTR2-expressing neuroendocrine tumor cells are seeded in multi-well plates and allowed to adhere.[6]

-

Incubation: The cells are incubated with a known concentration of radiolabeled DOTATATE (e.g., ¹⁷⁷Lu-DOTATATE) for various time points (e.g., 10, 30, 60, 120 minutes).[17]

-

Acid Wash: At each time point, the incubation is stopped. An acid wash (e.g., with glycine (B1666218) or acetic acid buffer) is used to strip the surface-bound radioligand from the cell membrane. The supernatant from this wash contains the membrane-bound fraction.[6]

-

Cell Lysis: The cells are then lysed to release the internalized radioligand.

-

Quantification: The radioactivity in the acid wash supernatant (membrane-bound) and the cell lysate (internalized) is measured separately using a gamma counter.

-

Data Analysis: The percentage of internalized radioligand relative to the total amount added is calculated for each time point to determine the internalization kinetics.[17]

Cell Viability Assay

These assays assess the cytotoxic effects of the radiopharmaceutical on tumor cells.

-

Cell Seeding: Neuroendocrine tumor cells are seeded in 96-well plates at a specific density.[18]

-

Treatment: The cells are treated with varying concentrations of ¹⁷⁷Lu-DOTATATE or left untreated (control).

-

Incubation: The plates are incubated for a defined period (e.g., 3-9 days) to allow the radiation to induce cell death.[18][19]

-

Viability Measurement: A viability reagent, such as MTT or a tetrazolium salt (e.g., XTT, MTS), is added to the wells. Metabolically active, viable cells will convert the reagent into a colored formazan (B1609692) product.[19][20]

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.[19]

-

Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the untreated control. This allows for the determination of the dose-response curve and the IC50 value for cytotoxicity.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described above.

Caption: Signaling pathway of ¹⁷⁷Lu-DOTATATE in neuroendocrine tumor cells.

Caption: Experimental workflow for an in vitro internalization assay.

Caption: Logical flow from molecular targeting to therapeutic effect.

References

- 1. openmedscience.com [openmedscience.com]

- 2. aacr.org [aacr.org]

- 3. Lutetium Lu-177 Dotatate in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 4. cusabio.com [cusabio.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Internalization Assay Services of Radiolabeled Compounds - Alfa Cytology - Rdcthera [rdcthera.com]

- 7. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The efficacy of 177Lu-DOTATATE peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine tumours: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis [frontiersin.org]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Dose-Dependent Internalization and Externalization Integrity Study of Newly Synthesized 99mTc-Thymoquinone Radiopharmaceutical as Cancer Theranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell viability assays | Abcam [abcam.com]

Safety Operating Guide

Navigating the Disposal of DOTATATE Acetate: A Comprehensive Guide for Laboratory Professionals

The proper disposal of DOTATATE acetate (B1210297), particularly when radiolabeled for research and clinical applications, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of DOTATATE acetate, with a focus on its common radioisotopes, Lutetium-177 and Gallium-68. Adherence to these protocols is paramount to minimizing radiation exposure and ensuring environmental protection.

I. Disposal of Non-Radioactive this compound

For non-radioactive this compound, disposal is generally straightforward, though it is essential to consult local and institutional regulations.

General Guidelines:

-

Small Quantities: Smaller quantities of non-radioactive this compound may in some cases be disposed of with household waste, but this should be verified with local regulations.[1]

-

Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]

-

Licensed Disposal: For larger quantities or in accordance with institutional policy, disposal should be arranged through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is crucial to not contaminate water, foodstuffs, or sewer systems.[2]

II. Disposal of Lutetium-177 (¹⁷⁷Lu) DOTATATE

The disposal of ¹⁷⁷Lu-DOTATATE (e.g., Lutathera®) is complicated by the potential presence of the long-lived radionuclide impurity, Lutetium-177m (¹⁷⁷ᵐLu), which has a half-life of 160.4 days.[3][4] This impurity necessitates a long-term "decay-in-storage" approach.

Key Considerations:

-

Carrier-Added vs. Non-Carrier-Added ¹⁷⁷Lu: ¹⁷⁷Lu produced via the "carrier-added" method may contain ¹⁷⁷ᵐLu.[3] It is crucial to consult the certificate of analysis to determine the production method and apply the appropriate waste management procedure.[3]

-

ALARA Principle: All procedures must align with the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation exposure.[3]

Step-by-Step Disposal Protocol for ¹⁷⁷Lu-DOTATATE Waste:

-

Segregation and Collection:

-

Immediately following administration, separate all contaminated materials into designated radioactive waste containers.

-

Dry waste (e.g., empty vials, IV tubing, gloves, gowns) should be collected in appropriately labeled containers.[4][5]

-

Sharps should be placed in a designated, puncture-resistant biohazardous sharps container.[6]

-

-

Labeling and Organization:

-

Decay-in-Storage:

-

Due to the presence of ¹⁷⁷ᵐLu, long-term storage is required.[4]

-

Empty vials and biohazard containers: Require an estimated storage period of 3 years.[4][7]

-

Partially used vials with residual solution: Require a storage period of up to 5 years.[4][7]

-

Storage must occur in a secure, designated, and appropriately shielded area.

-

-

Effluent and Patient Excreta Management:

-

¹⁷⁷Lu is primarily excreted through urine.[6]

-

Effluents from "hot" sinks should be collected in decay tanks. The radioactive concentration must be measured before discharge to calculate the necessary storage duration.[5]

-

Patient urine, especially the first micturitions post-administration, contains high levels of radioactivity and should be managed according to institutional protocols, which may involve collection in septic tanks for decay.[5]

-

-

Final Disposal:

-

After the required decay period, the waste should be monitored with a radiation survey meter to ensure it has decayed to background levels.[6]

-

Once confirmed, the waste can be disposed of as regular or biohazardous waste, in accordance with institutional and local regulations.

-

For waste containing ¹⁷⁷ᵐLu that cannot be decayed in storage due to regulations, disposal may require transfer to a licensed radioactive waste broker.[6]

-

Quantitative Data for ¹⁷⁷Lu-DOTATATE Disposal:

| Parameter | Value | Source |

| ¹⁷⁷Lu Half-Life | 6.6 days | [4][7] |

| ¹⁷⁷ᵐLu Half-Life | 160.4 days | [3][4] |

| Storage for Empty Vials/Biohazard Containers | ~3 years | [4][7] |

| Storage for Partially Used Vials | ~5 years | [4][7] |

III. Disposal of Gallium-68 (⁶⁸Ga) DOTATATE

The disposal of ⁶⁸Ga-DOTATATE is primarily governed by its short half-life of 68 minutes.[8][9] A key consideration is the potential for breakthrough of the parent nuclide, Germanium-68 (⁶⁸Ge), from the generator, which has a much longer half-life.[9]

Step-by-Step Disposal Protocol for ⁶⁸Ga-DOTATATE Waste:

-

Segregation and Shielding:

-

Labeling:

-

Clearly label waste containers with the isotope (⁶⁸Ga), date, and time of storage.

-

-

Decay-in-Storage:

-

Due to the short half-life of ⁶⁸Ga, waste can typically be held for decay in storage. A general rule of thumb is to store for 10 half-lives (approximately 11.3 hours for ⁶⁸Ga) to ensure decay to negligible levels.

-

-

⁶⁸Ge Contamination:

-

Waste from the preparation of ⁶⁸Ga-radiopharmaceuticals should be considered potentially contaminated with ⁶⁸Ge.[9]

-

Follow institutional and regulatory guidelines for the disposal of waste containing long-lived radionuclides if ⁶⁸Ge breakthrough is suspected or confirmed.

-

-

Patient Excreta:

-

Final Disposal:

Quantitative Data for ⁶⁸Ga-DOTATATE Disposal:

| Parameter | Value | Source |

| ⁶⁸Ga Half-Life | 68 minutes | [8][9] |

| Recommended Decay-in-Storage | ~12 hours (10 half-lives) | N/A |

Experimental Protocol: Determining Decay-in-Storage Time for ¹⁷⁷Lu Waste

The following outlines a general methodology for establishing decay-in-storage times for ¹⁷⁷Lu waste, particularly when ¹⁷⁷ᵐLu is present.

-

Waste Segregation and Initial Measurement:

-

Segregate waste into categories (e.g., empty vials, partially used vials, sharps containers).

-

For each category, measure the initial radioactivity using a calibrated radiation dose calibrator or a gamma counter. Record the initial activity and date.

-

-

Periodic Measurements:

-

At regular intervals (e.g., weekly or bi-weekly), re-measure the radioactivity of a representative sample from each waste category.

-

Ensure consistent measurement geometry to maintain accuracy.

-

-

Decay Curve Analysis:

-

Plot the measured activity versus time on a semi-logarithmic scale.

-

The resulting decay curve for waste containing both ¹⁷⁷Lu and ¹⁷⁷ᵐLu will be bi-exponential.[4][7]

-

The initial, steeper part of the curve will be dominated by the decay of ¹⁷⁷Lu (half-life ~6.6 days).

-

The later, shallower part of the curve will be dominated by the decay of ¹⁷⁷ᵐLu (half-life ~160.4 days).

-

-

Extrapolation and Storage Time Calculation:

-

Use the bi-exponential decay model to extrapolate the time required for the radioactivity of the waste to decay to below the institutional and regulatory clearance levels (e.g., twice the local background radiation level).[4][7]

-

This calculated time will determine the required "decay-in-storage" period.

-

Visualizing Disposal Workflows

To further clarify the disposal procedures, the following diagrams illustrate the logical workflows for managing this compound waste.

Caption: Disposal workflow for non-radioactive this compound.

Caption: Disposal workflow for ¹⁷⁷Lu-DOTATATE waste.

Caption: Disposal workflow for ⁶⁸Ga-DOTATATE waste.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. targetmol.com [targetmol.com]

- 3. Pardon Our Interruption [rltinstitute.novartis.com]

- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An approach for optimising waste management and disposal procedures after treatment with 177Lu Dotatate (Lutathera1) [inis.iaea.org]

- 6. irpa.net [irpa.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. [Disposal of radioactive contaminated waste from Ga-68-PET - calculation of a clearance level for Ge-68] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

Essential Safety and Logistics for Handling DOTATATE Acetate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like DOTATATE acetate (B1210297). This guide provides essential, step-by-step safety and logistical information for the handling and disposal of DOTATATE acetate, grounded in established safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The selection of PPE depends on the specific handling task and a thorough risk assessment should be conducted beforehand. All personnel must be trained in the proper use and disposal of their PPE.[1][2][3]

| Task | Required Personal Protective Equipment |

| Weighing/Handling Powder | - Ventilation: Laboratory fume hood or other local exhaust ventilation.[1] - Gloves: Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Gloves should be inspected prior to use.[1][4][5] - Eye Protection: Tightly fitting safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][6] - Body Protection: A fire-resistant lab coat and impervious clothing are recommended.[1][7] - Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N100 or FFP3 particulate respirator should be used as a backup to engineering controls.[1][2] |

| Handling Solutions | - Ventilation: A well-ventilated area is required.[1][4] - Gloves: Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1] - Eye Protection: Safety glasses with side-shields.[1][6] - Body Protection: A lab coat should be worn.[1][7] |

| Spill Cleanup | - Ventilation: Ensure adequate ventilation.[1][7] - Gloves: Heavy rubber gloves.[1] - Eye Protection: Safety goggles.[1] - Body Protection: Full protective gear.[1] - Respiratory Protection: For large spills, a NIOSH-approved respirator or a self-contained breathing apparatus is necessary.[1] |

Hazard Identification and Precautionary Statements

This compound is classified with specific hazards that necessitate careful handling:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H361: Suspected of damaging fertility or the unborn child.[1]

Precautionary statements for handling include:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

P264: Wash hands thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7][8]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][7][8]

Operational and Disposal Plans

A clear, step-by-step plan for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Protocol

1. Preparation and Handling:

-

Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS).[1]

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.[1][4]

-

Wear the appropriate PPE as detailed in the table above.

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly with soap and water after handling.[7]

2. Storage:

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep the container securely locked and stored away from incompatible materials.[1][4]

3. Spill Management:

-

In the event of a spill, immediately secure the area.[9]

-

For powdered spills, avoid creating dust. Gently sweep or vacuum the material into a sealed, labeled container for disposal.[1]

-

For liquid spills, contain and absorb the spill with a finely-powdered, liquid-binding material like diatomite.[7][9]

-

Collect the contaminated material and place it in a designated chemical waste container.[9]

-

Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[7][9]

4. Disposal:

-

Dispose of this compound waste as hazardous chemical waste.[4]

-

Do not dispose of the material down the drain or into sewer systems.[4][9]

-

All waste must be collected in suitable, closed containers and disposed of in accordance with federal, state, and local regulations.[4][7][9]

-

Arrange for collection and disposal through a licensed pharmaceutical waste disposal company.[9]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

After Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[4][7]

-

After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[4][7]

-

After Swallowing: Rinse the mouth with water. Do not induce vomiting. Call a physician.[4][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 3. gerpac.eu [gerpac.eu]

- 4. targetmol.com [targetmol.com]

- 5. sceti.co.jp [sceti.co.jp]

- 6. macrocyclics.com [macrocyclics.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biosynth.com [biosynth.com]

- 9. benchchem.com [benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.